5-cyclopropyl-7-(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5-Cyclopropyl-7-(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a cyclopropyl group, a difluoromethyl group, and a difluorophenyl group, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is often carried out in acetic acid or trifluoroacetic acid to achieve the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-yl] [2-(3-fluorophenyl)-1-pyrrolidinyl]methanone
Uniqueness: 5-Cyclopropyl-7-(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern and potential applications. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c18-9-3-4-12(11(19)5-9)24-17(26)10-7-22-25-14(15(20)21)6-13(8-1-2-8)23-16(10)25/h3-8,15H,1-2H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXZPHFUKAQFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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